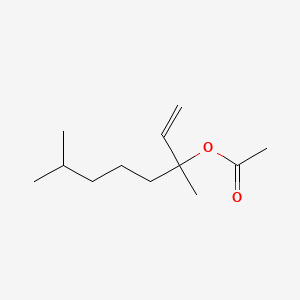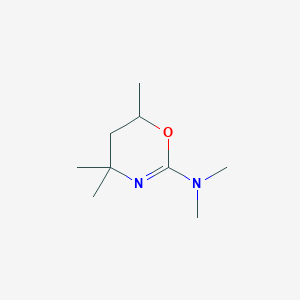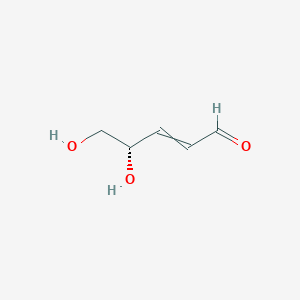
Potassium diisobutyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium diisobutyl phosphate is an organophosphorus compound with the molecular formula C₈H₁₈KO₄P. It is a potassium salt of diisobutyl phosphate, characterized by its high solubility in water and its use in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium diisobutyl phosphate can be synthesized through the reaction of diisobutyl phosphate with potassium hydroxide. The reaction typically occurs in an aqueous medium, where diisobutyl phosphate is neutralized by potassium hydroxide to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium diisobutyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce diisobutyl phosphate and potassium hydroxide.
Esterification: It can react with alcohols to form esters.
Oxidation and Reduction: The phosphorus atom in the compound can participate in oxidation-reduction reactions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Esterification: Alcohols and acid catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Diisobutyl phosphate and potassium hydroxide.
Esterification: Various esters depending on the alcohol used.
Oxidation: Oxidized phosphorus compounds.
Reduction: Reduced phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Potassium diisobutyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving phosphate metabolism and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug formulations and as a component in diagnostic reagents.
Industry: Utilized in the production of lubricants, surfactants, and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of potassium diisobutyl phosphate involves its interaction with various molecular targets and pathways:
Phosphate Metabolism: It participates in phosphate metabolism by providing a source of phosphate ions.
Buffering Agent: Acts as a buffering agent in biochemical reactions, maintaining pH stability.
Catalytic Activity: Exhibits catalytic activity in certain chemical reactions, facilitating the formation of desired products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium dibutyl phosphate
- Potassium hexadecyl hydrogen phosphate
- Dipotassium butyl phosphate
- Phosphoric acid, 2-ethylhexyl ester
- Phosphoric acid, dodecyl ester
Uniqueness
Potassium diisobutyl phosphate is unique due to its specific alkyl chain length and branching, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Eigenschaften
CAS-Nummer |
67953-22-4 |
|---|---|
Molekularformel |
C8H18KO4P |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
potassium;bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-7(2)5-11-13(9,10)12-6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
KWFQJKAEGRGIGK-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)COP(=O)([O-])OCC(C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)









